molecular formula C9H9ClO2 B8765771 2,4-Dimethylphenyl chloroformate CAS No. 35709-99-0

2,4-Dimethylphenyl chloroformate

Cat. No.: B8765771
CAS No.: 35709-99-0
M. Wt: 184.62 g/mol
InChI Key: JRVKFYMWXSDYEF-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl chloroformate (C₉H₉ClO₂) is an organochlorine compound belonging to the chloroformate family, characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions. Chloroformates are reactive esters of chlorocarbonic acid, widely used in organic synthesis for introducing carbonate or carbamate functionalities.

Properties

CAS No.

35709-99-0

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2,4-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3

InChI Key

JRVKFYMWXSDYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)Cl)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Use in Organic Chemistry

2,4-Dimethylphenyl chloroformate is primarily used as a reagent in organic synthesis. It functions as an acylating agent, allowing for the introduction of the 2,4-dimethylphenyl group into various substrates. This property is particularly useful in the synthesis of esters and amides.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct
EsterificationAlcohol + this compound2,4-Dimethylphenyl ester
Amide FormationAmine + this compound2,4-Dimethylphenyl amide
Synthesis of CarbamatesAlcohol + Amine + this compoundCarbamate derivative

Pharmaceutical Applications

One of the most significant applications of this compound is in the pharmaceutical industry. It is utilized in the synthesis of various pharmaceutical compounds, including intermediates for drugs. For instance, it plays a role in synthesizing vortioxetine, an antidepressant under development.

Case Study: Vortioxetine Synthesis

A recent patent describes a novel process for synthesizing vortioxetine using this compound as a key reagent. The process involves multiple steps that include:

  • Formation of a piperazine derivative.
  • Reaction with 2,4-dimethylthiophenol.
  • Purification through chromatography techniques.

The overall yield reported for this process was approximately 17%, highlighting the efficiency of using this chloroformate derivative in complex drug synthesis .

Environmental Considerations

While this compound is effective in synthetic applications, its use must be managed carefully due to potential environmental impacts. The compound can release harmful gases upon hydrolysis; thus, proper safety protocols must be followed during its handling and disposal.

Comparison with Similar Compounds

Key Observations :

  • Solubility: All chloroformates are highly soluble in non-polar organic solvents. 2,4-Dimethylphenyl chloroformate shares similar solubility profiles with phenyl and methyl derivatives due to hydrophobic aromatic rings .
  • Stability : Methyl and phenyl chloroformates decompose upon heating, releasing HCl and CO₂. The steric bulk of 2,4-dimethyl groups may enhance thermal stability compared to smaller substituents .

Reactivity in Chemical Reactions

Substituents on the phenyl ring significantly influence reactivity:

Aminolysis Reactions

  • Phenyl and 4-Chlorophenyl chloroformates : React readily with cellulose derivatives to form carbamates, attributed to the electron-withdrawing effect of the Cl substituent, which activates the carbonyl group .
  • 4-Nitrophenyl chloroformate : Unreactive under similar conditions due to excessive electron withdrawal by the nitro group, destabilizing the intermediate .
  • This compound: Predicted to exhibit moderate reactivity. However, steric hindrance from the 2,4-dimethyl groups may further slow reactions .

Hydrolysis

All chloroformates hydrolyze in aqueous conditions, but rates vary:

  • Methyl chloroformate hydrolyzes rapidly in water, producing methanol and HCl .
  • Bulky aryl derivatives like this compound likely show slower hydrolysis due to reduced water solubility and steric effects .

Preparation Methods

Traditional Batch Reactor Protocol

In a typical batch process, 2,4-dimethylphenol is dissolved in an inert solvent (e.g., toluene or dichloromethane) and cooled to 0–5°C. Phosgene is introduced gradually, either as a gas or in solution, while maintaining rigorous temperature control. The reaction mixture is stirred for 4–6 hours, after which excess phosgene and HCl are purged with nitrogen. The crude product is purified via vacuum distillation.

Key Parameters:

  • Temperature: 0–10°C to minimize carbonate formation.

  • Solvent: Toluene preferred for its high phosgene solubility (0.8 mol/L at 25°C).

  • Molar Ratio: 1:1.1 (phenol:phosgene) to ensure complete conversion.

Limitations:

  • Low throughput due to extended reaction times.

  • Risk of hot spots leading to byproduct formation.

  • Typical yields: 75–85%.

Continuous Flow Synthesis

Atomized Reactor System (US3966786A)

The atomized reactor method involves nebulizing 2,4-dimethylphenol into a phosgene-saturated vapor stream within a vertical columnar reactor. This approach ensures rapid mixing and isothermic conditions, leveraging the heat of reaction to maintain a temperature gradient-free environment.

Apparatus Setup:

  • Reactor Zones: Reaction, charged, and condensation zones.

  • Nebulizer: Utilizes phosgene vapor pressure to atomize the phenol.

  • Throughput Time: 10–20 seconds.

Performance Data:

ParameterValue
Yield (Phosgene)96–98%
Purity>94%
Throughput1.2 kg/hr (bench scale)

Advantages:

  • Near-instantaneous reaction eliminates carbonate byproducts.

  • Scalable to industrial production with minimal phosgene inventory.

Flow Reactor with Temperature Modulation (WO2006044575A1)

This method employs a tubular flow reactor maintained at 0–60°C. A mixture of 2,4-dimethylphenol, phosgene, and solvent (e.g., dichloroethane) is introduced continuously, with residence times optimized to 30–120 seconds. Organic bases like pyridine may be added to sequester HCl and prevent side reactions.

Optimized Conditions:

  • Temperature: 25–40°C.

  • Residence Time: 60 seconds.

  • Solvent: Dichloroethane (ε = 10.4) enhances phosgene solubility.

Yield Comparison:

Base AddedYield (%)Purity (%)
None8288
Pyridine9195
Triethylamine8993

Solvent-Free Mechanochemical Synthesis

Emerging research indicates potential for solvent-free synthesis using high-energy ball milling. 2,4-Dimethylphenol and solid phosgene equivalents (e.g., triphosgene) are milled with catalytic K₂CO₃. Preliminary results show:

  • Reaction Time: 30 minutes.

  • Yield: 78% (unoptimized).

  • Advantages: Eliminates solvent waste and phosgene handling risks.

Industrial-Scale Production Metrics

Data extrapolated from patent examples for analogous aryl chloroformates:

MetricBatch ProcessContinuous Flow
Annual Capacity (tonnes)5005,000
Energy Consumption (kWh/kg)8.23.1
CO₂ Emissions (kg/kg)1.50.7

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethylphenyl chloroformate, and how can side reactions be minimized?

The synthesis of this compound typically involves reacting 2,4-dimethylphenol with phosgene (COCl₂) under controlled conditions. Key considerations include:

  • Temperature control : Maintain temperatures between 0–5°C to prevent decomposition of the chloroformate product .
  • Base selection : Use non-nucleophilic bases (e.g., pyridine or triethylamine) to neutralize HCl byproducts and avoid competing nucleophilic attacks .
  • Continuous flow reactors : These reduce side reactions (e.g., hydrolysis) by ensuring rapid mixing and precise stoichiometric control .
  • Phosgene alternatives : For safer lab-scale synthesis, consider using triphosgene, which releases phosgene in situ under milder conditions .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of methyl groups (δ 2.3–2.5 ppm) and the chloroformate carbonyl (δ 150–155 ppm) .
  • X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, especially when resolving ambiguities in stereochemistry .
  • Chromatography : HPLC or GC-MS with UV detection ensures purity (>99%) and identifies common impurities like residual phenol or diphenyl carbonate .

Q. How does the reactivity of this compound compare to other aryl chloroformates?

The electron-donating methyl groups at the 2- and 4-positions increase the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted phenyl chloroformate. However, steric hindrance from the methyl groups may reduce reactivity with bulky nucleophiles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic acyl substitution reactions?

  • Electronic effects : Methyl groups activate the carbonyl carbon by electron donation, favoring nucleophilic attack at the carbonyl.
  • Steric effects : The 2-methyl group directs nucleophiles to the para position, minimizing steric clashes. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating reaction rates .

Q. How can contradictory data from kinetic studies of hydrolysis reactions be resolved?

Discrepancies in hydrolysis rates may arise from:

  • pH dependence : Hydrolysis accelerates under alkaline conditions due to hydroxide ion attack. Use buffered solutions to maintain consistent pH .
  • Temperature variability : Employ isothermal calorimetry to monitor real-time exothermicity and ensure controlled thermal conditions .
  • Cross-validation : Compare data from multiple techniques (e.g., NMR, IR) to confirm reaction progress and intermediate formation .

Q. What strategies improve the stability of this compound in long-term storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent moisture absorption and hydrolysis .
  • Low-temperature storage : Keep at –20°C in amber vials to inhibit thermal decomposition .
  • Stabilizers : Add molecular sieves (3Å) to scavenge trace water without reacting with the chloroformate .

Q. How can computational modeling aid in designing derivatives of this compound for targeted applications?

  • Molecular docking : Predict binding affinities of derivatives (e.g., carbamate prodrugs) with biological targets .
  • QSAR studies : Correlate substituent effects (e.g., halogenation) with reactivity or toxicity profiles .
  • Software tools : Use ORTEP-III for visualizing molecular conformations and SHELX for crystallographic data refinement .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

  • Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate exposure to phosgene byproducts .
  • PPE : Wear nitrile gloves, goggles, and aprons resistant to chlorinated compounds .
  • Emergency procedures : Neutralize spills with sodium bicarbonate slurry and evacuate the area immediately .

Applications in Academic Research

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Carbamate prodrugs : React with amines to form carbamate linkages, enhancing drug solubility and stability. For example, coupling with hydroxyurea derivatives improves anticancer activity .
  • Polymer functionalization : Graft onto polymers via surface-initiated reactions to create antimicrobial coatings .

Q. Can this compound be used for site-selective bioconjugation?

Yes, its high electrophilicity enables selective acylation of lysine residues in proteins. Optimize reaction pH (8.5–9.0) and use excess chloroformate (2–3 eq.) to ensure mono-conjugation .

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